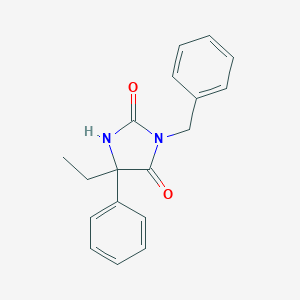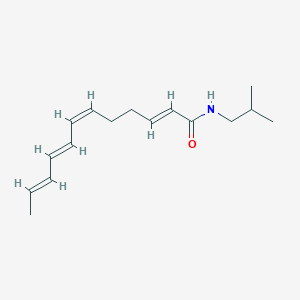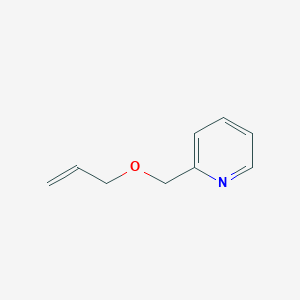
2-(Allyloxymethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Allyloxymethyl)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyridine derivative that has an allyloxymethyl group attached to the nitrogen atom of the pyridine ring. The synthesis of this compound is relatively simple, and it has been used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications.
Mechanism of Action
The mechanism of action of 2-(Allyloxymethyl)pyridine is not yet fully understood, but studies have suggested that it may act by inhibiting certain enzymes or signaling pathways in the body. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and physiological effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may be due to its ability to inhibit certain enzymes involved in the inflammatory response. Additionally, this compound has been shown to have antitumor activity, which may be due to its ability to induce cell death in cancer cells.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 2-(Allyloxymethyl)pyridine in lab experiments is its relatively simple synthesis method, which makes it easy to obtain. Additionally, this compound has been shown to have a range of potential applications, which makes it a promising candidate for further study. However, one of the limitations of using this compound is that its mechanism of action is not yet fully understood, which makes it difficult to design experiments to investigate its effects.
Future Directions
There are many potential future directions for research on 2-(Allyloxymethyl)pyridine. One area of research could be to further investigate its potential as a drug candidate, particularly in the areas of anti-inflammatory and anticancer therapy. Additionally, further studies could be conducted to fully elucidate the mechanism of action of this compound and to investigate its effects on other biological pathways. Finally, studies could be conducted to investigate the potential of this compound for use in other fields, such as materials science or catalysis.
Synthesis Methods
The synthesis of 2-(Allyloxymethyl)pyridine involves the reaction of pyridine with allyl bromide in the presence of a base, such as potassium carbonate. This reaction results in the formation of the desired compound, which can be purified using standard techniques, such as column chromatography.
Scientific Research Applications
2-(Allyloxymethyl)pyridine has been used in various scientific studies to investigate its potential applications in different fields. One of the primary areas of research has been in the field of medicinal chemistry, where this compound has been investigated for its potential as a drug candidate. Studies have shown that this compound has potential as an anti-inflammatory agent and as a treatment for certain types of cancer.
properties
CAS RN |
102548-26-5 |
|---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-(prop-2-enoxymethyl)pyridine |
InChI |
InChI=1S/C9H11NO/c1-2-7-11-8-9-5-3-4-6-10-9/h2-6H,1,7-8H2 |
InChI Key |
PIKCLGCZOXYUGY-UHFFFAOYSA-N |
SMILES |
C=CCOCC1=CC=CC=N1 |
Canonical SMILES |
C=CCOCC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





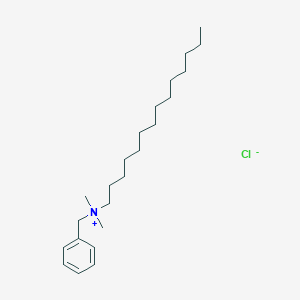
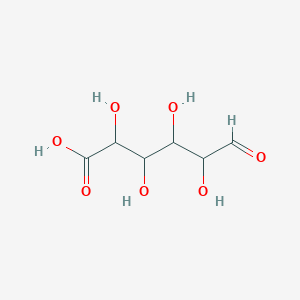

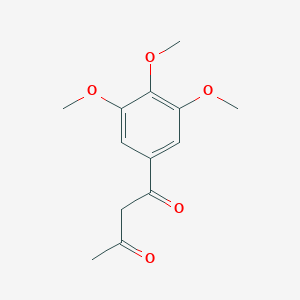


![4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B21510.png)
![1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]-](/img/structure/B21515.png)


